molecular formula C12H11FN2O2S B12479980 Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate

Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B12479980
M. Wt: 266.29 g/mol
InChI Key: MPFUGLFCQFTLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorophenyl group enhances its binding affinity, while the thiazole ring contributes to its overall stability and reactivity. The exact pathways and targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate is unique due to its combination of a fluorophenyl group, thiazole ring, and carbamate moiety. This unique structure imparts specific chemical properties and potential biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C12H11FN2O2S/c1-2-17-12(16)15-11-14-10(7-18-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15,16)

InChI Key

MPFUGLFCQFTLEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.